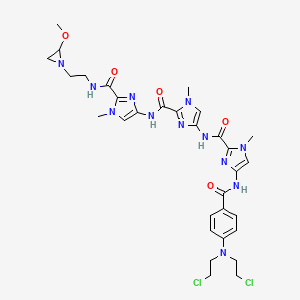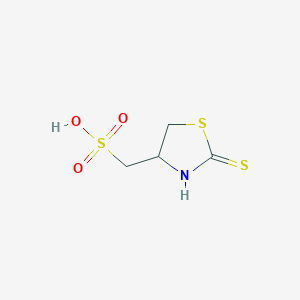
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid is a sulfur-containing heterocyclic compound It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as acetic acid and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes that are critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is structurally similar but lacks the methanesulfonic acid group.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This derivative contains a morpholine moiety and has shown antitumor activity.
5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds have been studied for their antitumor properties.
Uniqueness
The uniqueness of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonic acid group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
143628-83-5 |
|---|---|
Molekularformel |
C4H7NO3S3 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
(2-sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C4H7NO3S3/c6-11(7,8)2-3-1-10-4(9)5-3/h3H,1-2H2,(H,5,9)(H,6,7,8) |
InChI-Schlüssel |
BHSLHHGQGFNGGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=S)S1)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
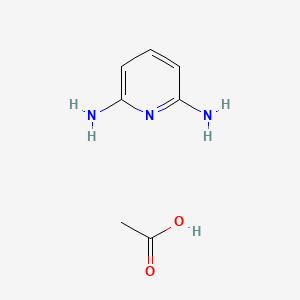

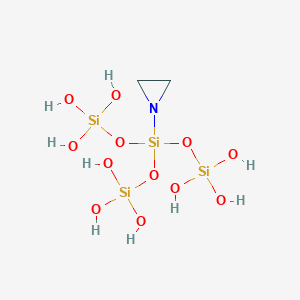
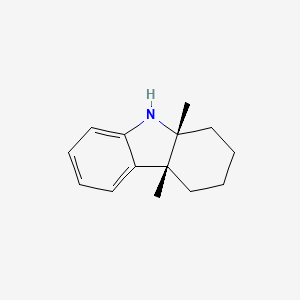
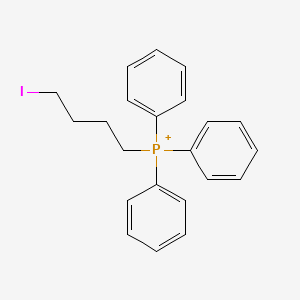

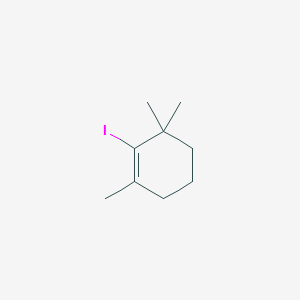
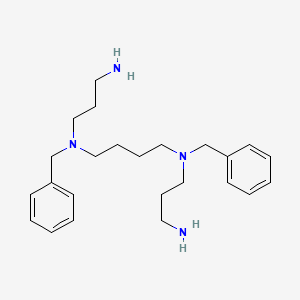
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
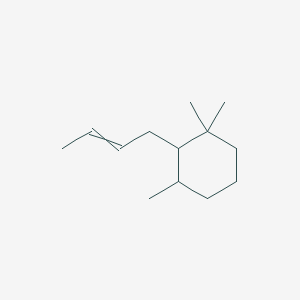
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
